phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol
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Overview
Description
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL is a complex organic compound characterized by its unique structure, which includes a phenyl group, a diazenyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then coupled with a benzodioxin derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include diazonium salts, phenols, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic reactions and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazenyl and benzodioxin derivatives, such as:
- **PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE
- **PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}ETHANOL
Uniqueness
The uniqueness of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C21H18N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14,21,24H,11-12H2 |
InChI Key |
BGPRLLDYSIDLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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